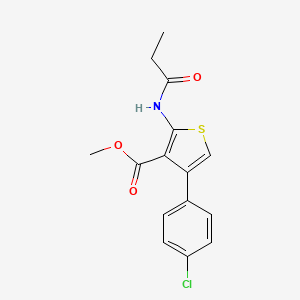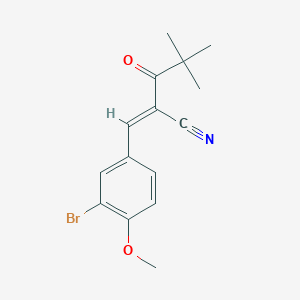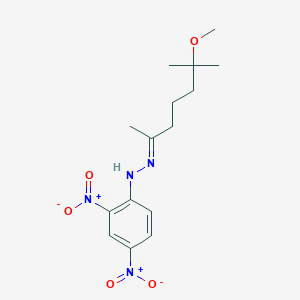
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, this compound has been shown to have potential as a herbicide and insecticide. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane and inhibiting protein synthesis. In agriculture, this compound acts as a herbicide and insecticide by inhibiting the activity of specific enzymes involved in plant and insect growth.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound has been shown to inhibit the growth of weeds and pests by disrupting their physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to fully understand its potential as an anticancer agent and to develop new therapies based on its mechanisms of action. In agriculture, further studies are needed to develop new herbicides and insecticides based on this compound. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its potential biochemical and physiological effects. However, further research is needed to fully understand its mechanisms of action and to develop new therapies and materials based on its properties.
Synthesemethoden
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 2-bromobenzonitrile with 3-methylbenzohydrazide in the presence of a catalyst such as copper (II) chloride. The resulting compound is then cyclized to form this compound. Another method involves the reaction of 2-bromobenzoyl chloride with 3-methylbenzohydrazide in the presence of a base such as triethylamine.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBPPZROULMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)


![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

